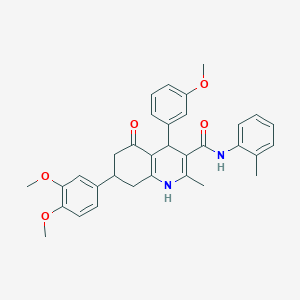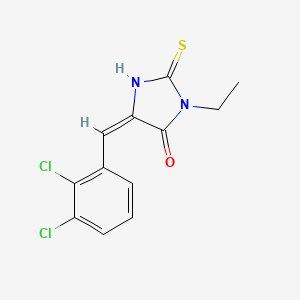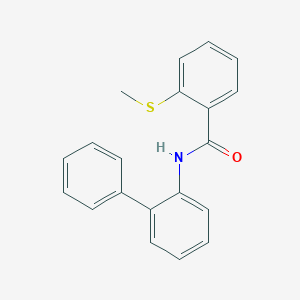
7-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
Quinoline derivatives are synthesized using diverse methodologies, including the Friedel–Crafts reaction, which allows for the formation of complex quinoline cores by introducing various functional groups at strategic positions. For instance, Mizuno et al. (2006) described efficient syntheses of quinoline derivatives using methanesulfonyl as a protective group, showcasing the versatility of synthetic routes available for such compounds (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the target compound, is typically characterized using advanced spectroscopic techniques. The detailed structure-activity relationships (SAR) are crucial for understanding the interaction of these molecules with biological targets. Research on similar compounds has employed X-ray diffraction, NMR, and mass spectrometry for structural elucidation, providing a basis for analyzing the molecular structure of complex quinoline derivatives (Patil et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, reflecting their reactive nature and versatility as chemical intermediates. For example, the formation of quinoline derivatives through reductive cyclization demonstrates the potential for diverse functionalizations and transformations, essential for developing pharmacologically active molecules (Bhaskar et al., 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, significantly influence their chemical behavior and application potential. Studies on quinoline derivatives reveal their amorphous nature and thermal stability, contributing to their utility in various applications, including material science and drug development (Patil et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, stability, and interaction with other molecules, are foundational to their applications in medicinal chemistry and materials science. The ability of these compounds to undergo various chemical reactions enables their use in synthesizing complex molecules with desired pharmacological activities (Bhaskar et al., 2019).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in the field of heterocyclic chemistry often focuses on the synthesis of complex molecules that can have a variety of applications, including medicinal chemistry, material science, and as intermediates in the synthesis of more complex compounds. For instance, studies on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines highlight the intricate photocyclization and chlorination-dechlorination processes used to create structurally complex molecules (Stuart et al., 1987). Such processes are fundamental in creating molecules with specific properties for various applications.
Material Science Applications
Compounds with quinoline and quinoxaline moieties are of interest in the development of new materials. For example, polyamides containing the quinoxaline moiety have been synthesized for their inherent viscosity and excellent thermal stability, making them suitable for use in high-performance materials (Patil et al., 2011). These materials are soluble in polar aprotic solvents and have potential applications in advanced engineering and electronics due to their amorphous nature and thermal properties.
Medicinal Chemistry Applications
The chemical space around quinoline derivatives is rich with potential medicinal chemistry applications. For instance, polymorphic modifications of quinoline carboxamides have been explored for their strong diuretic properties, offering new avenues in hypertension treatment (Shishkina et al., 2018). Furthermore, the synthesis and activity of metabolites of specific quinoline derivatives have been studied in the context of disease-modifying antirheumatic drugs, indicating the versatility of quinoline compounds in developing new therapeutic agents (Baba et al., 1998).
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N2O5/c1-19-9-6-7-12-25(19)35-33(37)30-20(2)34-26-16-23(21-13-14-28(39-4)29(18-21)40-5)17-27(36)32(26)31(30)22-10-8-11-24(15-22)38-3/h6-15,18,23,31,34H,16-17H2,1-5H3,(H,35,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSNABHYICVZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)

![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)
![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)
![1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B4622840.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)
![3,3'-thiobis[N-(3-acetylphenyl)propanamide]](/img/structure/B4622859.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide](/img/structure/B4622861.png)